molecular formula C19H24O5 B1252827 Trichothecin CAS No. 6379-69-7

Trichothecin

Cat. No.: B1252827
CAS No.: 6379-69-7
M. Wt: 332.4 g/mol
InChI Key: LJWZOKOFCBPNAG-HULHSAFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Trichothecin is a member of the trichothecene family of mycotoxins, which are produced by various fungi, particularly those in the genus Fusarium. These compounds are known for their potent biological activities, primarily as inhibitors of protein synthesis in eukaryotic cells. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and implications for human and animal health.

This compound exerts its toxicity primarily through the inhibition of protein synthesis. This occurs via several mechanisms:

  • Binding to Ribosomes : this compound binds to the ribosomal RNA component of the 60S ribosomal subunit, disrupting the peptidyl transferase activity essential for protein synthesis .
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cell types, which may contribute to its cytotoxic effects .
  • Immunotoxicity : this compound has been reported to impair immune function by affecting lymphocyte proliferation and cytokine production, leading to increased susceptibility to infections .

Toxicity and Health Implications

The toxicity of this compound is well-documented, with significant effects observed in both humans and animals. The following table summarizes key findings related to its toxicity:

Effect Description References
Acute Toxicity Symptoms include nausea, vomiting, diarrhea, and abdominal pain; severe cases can lead to shock and death.
Chronic Toxicity Long-term exposure can result in immunosuppression, carcinogenic effects, and reproductive toxicity.
Neurotoxicity Exposure has been associated with neurological deficits; case studies show tremors and cognitive impairments.

Case Studies

Several case studies highlight the health impacts of this compound exposure:

  • Water-Damaged Homes : A case study involving a family living in a water-damaged home revealed multiple health issues linked to exposure to trichothecenes. The family exhibited chronic sinusitis and neurological deficits, with trichothecenes detected in various biological samples including urine and breast milk .
  • Food Contamination : this compound contamination has been documented in cereal-based foods. In one study, it was found that consumption of contaminated products led to acute poisoning symptoms among affected individuals .

Research Findings

Recent research has focused on understanding the biosynthesis and genetic basis for the production of trichothecenes:

  • Biosynthetic Pathways : The biosynthesis of trichothecenes involves a complex pathway that includes several key genes organized in clusters within Fusarium species. Disruption of these genes can reduce toxin production and potentially mitigate associated health risks .
  • Metabolism Studies : In vivo studies have shown that this compound is extensively metabolized in animals, leading to various metabolites that may also exhibit biological activity. For example, metabolites such as HT-2 toxin have been identified as significant biomarkers for exposure assessment .

Properties

CAS No.

6379-69-7

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (Z)-but-2-enoate

InChI

InChI=1S/C19H24O5/c1-5-6-16(21)24-14-8-15-19(10-22-19)18(14,4)17(3)9-12(20)11(2)7-13(17)23-15/h5-7,13-15H,8-10H2,1-4H3/b6-5-/t13-,14-,15-,17+,18-,19+/m1/s1

InChI Key

LJWZOKOFCBPNAG-HULHSAFCSA-N

SMILES

CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3

Isomeric SMILES

C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3

Canonical SMILES

CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3

Pictograms

Acute Toxic; Irritant

Synonyms

trichothecin
trichothecine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichothecin
Reactant of Route 2
Trichothecin
Reactant of Route 3
Trichothecin
Reactant of Route 4
Trichothecin
Reactant of Route 5
Trichothecin
Reactant of Route 6
Trichothecin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.